molecular formula C18H26N4O6 B3256683 H-Ala-ala-tyr-ala-OH CAS No. 27485-58-1

H-Ala-ala-tyr-ala-OH

Cat. No.: B3256683
CAS No.: 27485-58-1
M. Wt: 394.4 g/mol
InChI Key: JVMGTVVMXRSYSH-RMIALFOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-ala-tyr-ala-OH can be achieved through both chemical and enzymatic methods. The chemical synthesis involves the stepwise coupling of protected amino acids, followed by deprotection. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation, and trifluoroacetic acid (TFA) for deprotection.

Enzymatic synthesis, on the other hand, utilizes L-amino acid ligases to catalyze the formation of peptide bonds. For example, the L-amino acid ligase from Bacillus subtilis can be coupled with polyphosphate kinase from Sulfurovum lithotrophicum to regenerate ATP, facilitating the synthesis of the tetrapeptide in a one-pot reaction .

Industrial Production Methods

Industrial production of this compound typically employs enzymatic methods due to their higher specificity, yield, and environmental friendliness. The use of multi-enzyme coupling systems allows for efficient production with minimal waste and simplified purification processes .

Chemical Reactions Analysis

Types of Reactions

H-Ala-ala-tyr-ala-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the peptide bonds or the side chains of the amino acids.

    Substitution: The hydroxyl group on the tyrosine residue can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of peptide bonds.

Scientific Research Applications

H-Ala-ala-tyr-ala-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-ala-tyr-ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in their activity or conformation. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Ala-Tyr: A dipeptide with similar properties but shorter chain length.

    Ala-Ala: Another dipeptide used in similar studies.

    Gly-Tyr: A dipeptide with glycine instead of alanine, offering different properties.

Uniqueness

H-Ala-ala-tyr-ala-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of three alanine residues and one tyrosine residue allows for specific interactions and reactivity that are not observed in shorter or differently composed peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)22-14(17(26)21-11(3)18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,26)(H,22,25)(H,27,28)/t9-,10-,11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMGTVVMXRSYSH-RMIALFOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.